

A Comprehensive Technical Guide to 2-Phenylpyridine-d9: Physical Characteristics and Stability

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Compound of Interest

Compound Name: 2-Phenylpyridine-d9

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the physical characteristics and stability of **2-Phenylpyridine-d9**, a deuterated isotopologue of 2-phenylpyridine. The strategic incorporation of deuterium in place of hydrogen atoms can significantly alter a molecule's metabolic fate due to the kinetic isotope effect (KIE), making deuterated compounds valuable tools in drug discovery and development.^[1] Understanding the fundamental properties and stability of **2-Phenylpyridine-d9** is paramount for its effective application in research and development.

Core Physical and Chemical Properties

2-Phenylpyridine-d9 is a deuterated organic compound where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution enhances metabolic stability by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.^{[2][3][4]} Below is a summary of its key physical and chemical properties.

Property	Value	Reference
Molecular Formula	C ₁₁ D ₉ N	[5]
Molecular Weight	164.25 g/mol	
Appearance	Colorless to Red to Green clear liquid	
Purity (GC)	min. 99.0 %	
Degree of Deuteration	min. 99.0 atom%D	
Boiling Point (of 2-Phenylpyridine)	268-270 °C	
Density (of 2-Phenylpyridine)	1.086 g/mL at 25 °C	
Refractive Index (of 2-Phenylpyridine)	n _{20/D} 1.623	
Solubility (of 2-Phenylpyridine)	Low in water. Fully miscible with ethanol, acetone, toluene, methylene chloride.	

Stability and Storage Recommendations

The stability of deuterated compounds like **2-Phenylpyridine-d9** is a critical factor for maintaining their isotopic and chemical integrity. Key considerations include sensitivity to atmospheric moisture, light, and temperature.

General Stability: 2-Phenylpyridine is stable under normal temperatures and pressures. However, it is incompatible with strong oxidizing agents. For deuterated compounds, the primary degradation pathway is often hydrogen-deuterium (H-D) exchange, which can be catalyzed by moisture.

Storage Conditions: To ensure long-term stability, **2-Phenylpyridine-d9** should be stored under the following conditions:

Condition	Recommendation	Rationale	Reference
Temperature	Room temperature is acceptable for short-term storage, but a cool (<15°C) and dark place is recommended. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.	To minimize thermal degradation.	
Atmosphere	Store under an inert gas such as argon or nitrogen.	To prevent H-D exchange with atmospheric moisture and oxidative degradation. The compound is noted to be air sensitive.	
Container	Store in a tightly sealed container. For preparing solutions, use anhydrous, deuterated solvents.	To prevent contamination and exposure to moisture.	
Light	Store in a dark place or use an amber vial.	To prevent photolytic degradation.	

Experimental Protocols

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental technique for confirming the structure and isotopic purity of **2-Phenylpyridine-d9**.

- Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

- Analysis: Acquire ^1H and ^{13}C NMR spectra. The absence or significant reduction of signals in the ^1H NMR spectrum at positions corresponding to the deuterated sites confirms successful labeling. The ^{13}C NMR spectrum can be used to confirm the carbon skeleton.

Mass Spectrometry (MS): MS is used to determine the molecular weight and confirm the degree of deuteration.

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be utilized.
- Analysis: The molecular ion peak $[\text{M}]^+$ should correspond to the calculated mass of **2-Phenylpyridine-d9** (164.25 Da). The isotopic distribution of the molecular ion cluster can provide further information on the extent of deuteration.

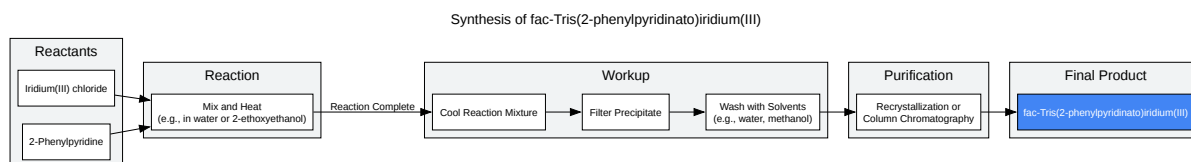
Synthesis of Deuterated 2-Phenylpyridine

A common method for the synthesis of deuterated 2-phenylpyridine involves the reaction of deuterated bromobenzene with deuterated pyridine. This serves as a precursor for the synthesis of more complex molecules, such as deuterated tris(2-phenylpyridine)iridium(III) ($\text{Ir}(\text{ppy})_3\text{-d}_{24}$), which has applications in highly stable electrophosphorescent devices.

Visualizing Experimental Workflows

Synthesis of fac-Tris(2-phenylpyridinato)iridium(III)

The following diagram illustrates a generalized workflow for the synthesis of the iridium complex using 2-phenylpyridine as a ligand. A similar process would be followed using **2-Phenylpyridine-d9**.



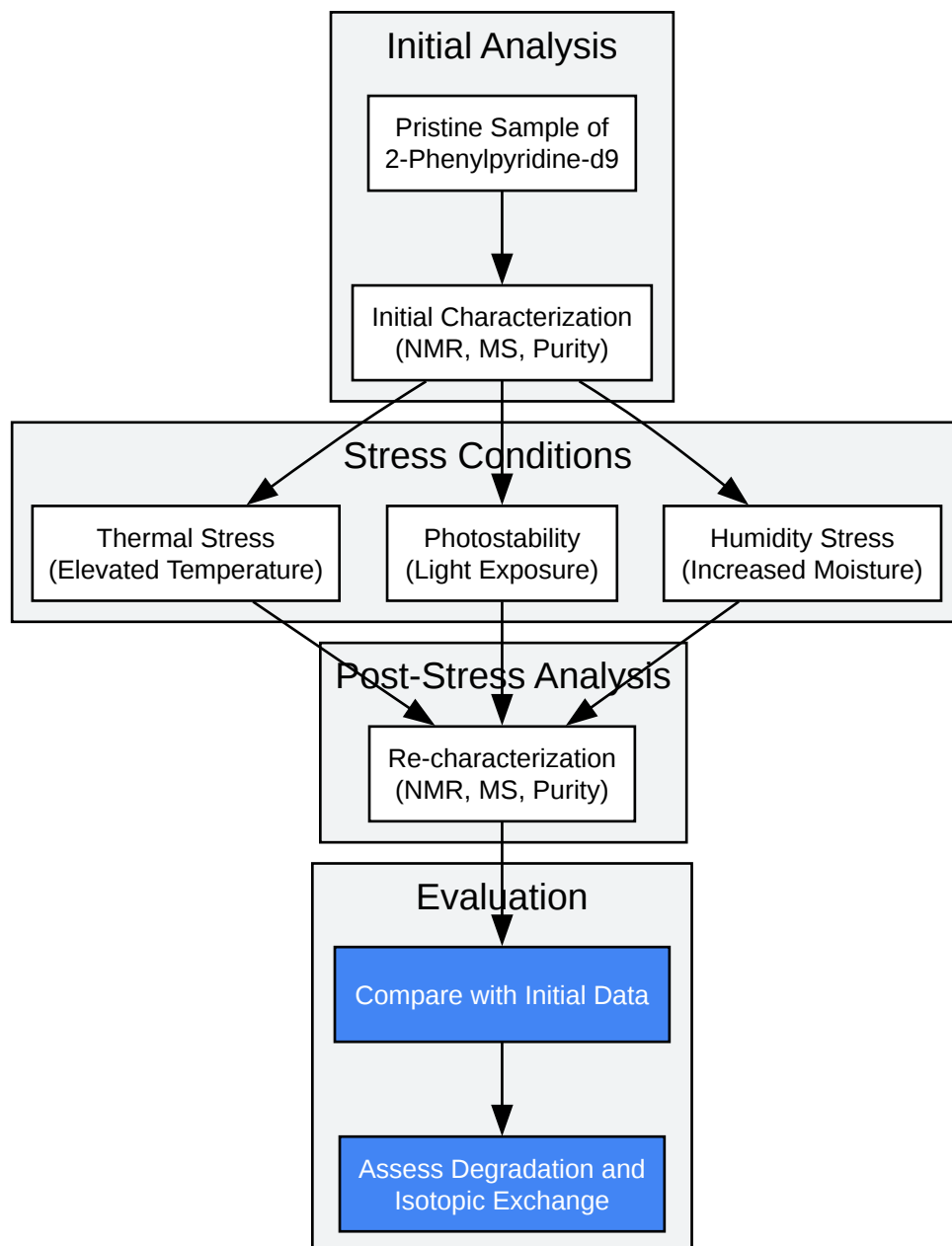
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Caption: A generalized workflow for the synthesis of fac-Tris(2-phenylpyridinato)iridium(III).

Stability Testing Workflow

This diagram outlines a logical workflow for assessing the stability of a deuterated compound like **2-Phenylpyridine-d9**.

Stability Testing Workflow for Deuterated Compounds



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Caption: A logical workflow for conducting stability testing on deuterated compounds.

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